molecular formula C15H12N4O3 B2721229 3-methoxy-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 862809-56-1

3-methoxy-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2721229
CAS No.: 862809-56-1
M. Wt: 296.286
InChI Key: FRRAMMLATIATPD-UHFFFAOYSA-N
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Description

3-methoxy-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzamide core substituted with a methoxy group and a pyridinyl-oxadiazole moiety, which contributes to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves the formation of the oxadiazole ring followed by its coupling with the benzamide moiety One common synthetic route includes the cyclization of a hydrazide intermediate with a carboxylic acid derivative to form the oxadiazole ring

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and scalable purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.

    Substitution: The pyridinyl group can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.

    Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are employed under controlled conditions.

Major Products Formed

Scientific Research Applications

3-methoxy-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide has been explored for its applications in:

    Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigating its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.

    Medicine: Evaluating its efficacy as a therapeutic agent in drug development, particularly for targeting specific biological pathways.

    Industry: Utilizing its unique chemical properties in the development of new materials, catalysts, or chemical sensors.

Mechanism of Action

The mechanism of action of 3-methoxy-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The pyridinyl-oxadiazole moiety is crucial for binding to these targets, while the methoxy group influences the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-3-methoxy-N-pyridin-2-yl-benzamide
  • 4-methoxy-N-(2-pyridinyl)benzamide
  • 4-methoxy-N-(4-pyridinyl)benzamide

Uniqueness

Compared to similar compounds, 3-methoxy-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide stands out due to its unique oxadiazole ring, which imparts distinct chemical and biological properties. This structural feature enhances its potential for diverse applications in scientific research and industry.

Biological Activity

3-methoxy-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a compound that has attracted significant attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound integrates a methoxy group, a pyridinyl moiety, and an oxadiazole ring, which are known to confer various pharmacological properties. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis Methods

The synthesis typically involves the formation of the oxadiazole ring through cyclization reactions of hydrazide intermediates with carboxylic acid derivatives. This is followed by coupling with the benzamide moiety. The synthetic routes can be optimized for higher yields and purity using various catalysts and reaction conditions .

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies have shown that it exhibits cytotoxic activity against various cancer cell lines. For instance, compounds similar to this compound have demonstrated significant antiproliferative effects against breast cancer cells (MCF-7), with IC50 values in the low micromolar range . The mechanism of action appears to involve the induction of apoptosis and modulation of cell cycle progression.

Antimicrobial Properties

Research indicates that derivatives of oxadiazole compounds possess antimicrobial activities. Specifically, related compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria . The presence of the pyridinyl group enhances the interaction with bacterial enzymes, leading to increased antibacterial efficacy.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The oxadiazole ring plays a crucial role in binding to enzymes or receptors involved in critical biological pathways. The methoxy group may influence the compound's overall stability and reactivity .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 (µM)
This compoundAnticancer (MCF-7)Low micromolar
N-benzyl-3-methoxy-N-pyridin-2-yl-benzamideAntimicrobial8
4-methoxy-N-(2-pyridinyl)benzamideAnticancer10

Case Studies

A notable study evaluated a series of oxadiazole derivatives for their anticancer properties against various cell lines. Among these derivatives, those structurally similar to this compound exhibited potent cytotoxicity against leukemia and breast cancer cells . Additionally, the presence of methoxy groups was correlated with enhanced biological activity across several assays.

Properties

IUPAC Name

3-methoxy-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O3/c1-21-11-6-4-5-10(9-11)13(20)17-15-19-18-14(22-15)12-7-2-3-8-16-12/h2-9H,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRRAMMLATIATPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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